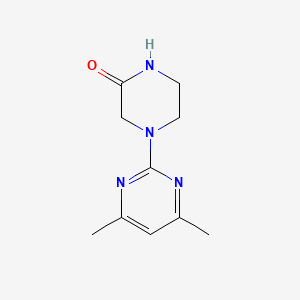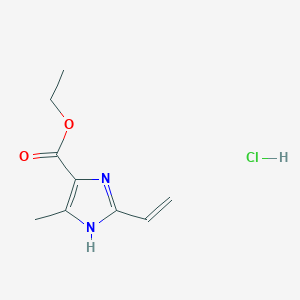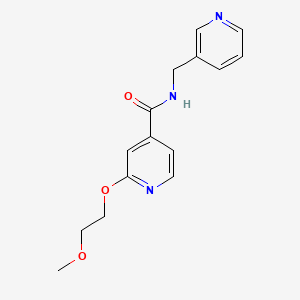
4-(4,6-Dimethylpyrimidin-2-yl)piperazin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Therapeutic Potential and Chemical Properties
4-(4,6-Dimethylpyrimidin-2-yl)piperazin-2-one is part of the broader class of piperazine derivatives, which have been extensively studied for their versatile therapeutic applications. The piperazine moiety is a common element in a variety of drugs with diverse therapeutic uses, ranging from antipsychotic, antihistamine, antianginal, antidepressant, anticancer, antiviral, to anti-inflammatory agents, among others. The slight modification in the substitution pattern on the piperazine nucleus can lead to a significant difference in the medicinal potential of the resultant molecules. This versatility highlights the importance of structural modifications in enhancing the pharmacological profiles of piperazine derivatives (Rathi et al., 2016).
Piperazine derivatives have also been noted for their anti-mycobacterial activity, especially against Mycobacterium tuberculosis (MTB), including multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains. This suggests their potential utility in the development of novel anti-TB molecules, offering a platform for medicinal chemists to design safer, selective, and cost-effective anti-mycobacterial agents by exploiting the structural and functional versatility of the piperazine scaffold (Girase et al., 2020).
Pharmacokinetics and Drug Development
The pharmacokinetic properties of piperazine derivatives, including their absorption, distribution, metabolism, and excretion (ADME) characteristics, play a crucial role in their therapeutic efficacy and safety profiles. Research into the N-dealkylation of arylpiperazine derivatives, for instance, provides insights into the metabolism of clinically relevant drugs such as buspirone and trazodone, highlighting the importance of understanding metabolic pathways in optimizing drug design and therapeutic application (Caccia, 2007).
DNA Interaction and Cellular Effects
The interaction of piperazine derivatives with DNA, as seen in the case of Hoechst 33258 and its analogues, exemplifies the potential use of such compounds in biomedical research and therapeutic applications. These compounds, known for their ability to bind to the minor groove of DNA, are utilized not only in therapeutics but also as tools in cell biology for chromosome and nuclear staining, underlining the multifaceted applications of piperazine derivatives beyond mere therapeutic use (Issar & Kakkar, 2013).
Propiedades
IUPAC Name |
4-(4,6-dimethylpyrimidin-2-yl)piperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N4O/c1-7-5-8(2)13-10(12-7)14-4-3-11-9(15)6-14/h5H,3-4,6H2,1-2H3,(H,11,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLQMIRZDNXPULQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCNC(=O)C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Dimethyl({[(piperidin-4-yl)methyl]imino})-lambda6-sulfanone dihydrochloride](/img/structure/B2687771.png)
![1-(4-Hydroxypyrimido[1,2-a]benzimidazol-3-yl)ethanone](/img/structure/B2687773.png)



![1-butyl-2-[(E)-[(4-nitrophenyl)methylidene]amino]-4,5-diphenyl-1H-pyrrole-3-carbonitrile](/img/structure/B2687780.png)
![5-isopropyl-2-phenyl-7-(4-(2-phenylacetyl)piperazine-1-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2687783.png)


![2-(3-ethyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)-N-(3-methoxyphenyl)acetamide](/img/structure/B2687787.png)

![3-[(2,4-Dichlorobenzyl)sulfanyl][1,2,4]triazolo[3,4-b][1,3]benzothiazole](/img/structure/B2687792.png)
![N-[cyano(2-methoxyphenyl)methyl]propanamide](/img/structure/B2687793.png)
![7-Fluoro-3-[[1-(oxolane-3-carbonyl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2687794.png)
